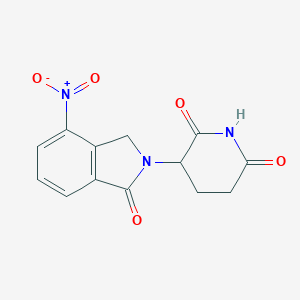
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Cat. No. B194619
Key on ui cas rn:
827026-45-9
M. Wt: 289.24 g/mol
InChI Key: JKPJLYIGKKDZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08946265B2
Procedure details


Triethylamine (140.8 g, 2.29 mol) was added at 25-30° C. to a solution of 3-amino-piperidine-2,6-dione hydrochloride (100 g, 0.61 mol) in N,N-dimethylformamide (800 ml). A solution of methyl 2-bromomethyl-3-nitro-benzoate (186.0 g, 1.13 mol) in acetonitrile (200 ml) was then added under stirring and a nitrogen atmosphere and the reaction mixture was heated to 50-55° C. for 8-10 hours. After completion of the reaction approximately 60% solvent was removed by distillation at 50-60° C. under reduced pressure (100 mbar). Water (1000 ml) was added to the residual mixture at 50-55° C. and stirred for 1 hour at this temperature. The resultant solid product was cooled to 25-30° C. and filtered. The solid was washed with water (500 ml) at 50-55° C., cooled at ambient temperature and filtered again. Finally the solid was washed with methanol (500 ml) at 50-55° C., cooled at 25-30° C. and filtered. The filtered solid product was dried at 50-55° C. under low pressure (200 mmHg) for 4 hours to give 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione as a purple to ash coloured solid.





[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.[NH2:9][CH:10]1[CH2:15][CH2:14][C:13](=[O:16])[NH:12][C:11]1=[O:17].Br[CH2:19][C:20]1[C:29]([N+:30]([O-:32])=[O:31])=[CH:28][CH:27]=[CH:26][C:21]=1[C:22](OC)=[O:23]>CN(C)C=O.C(#N)C>[O:23]=[C:22]1[C:21]2[C:20](=[C:29]([N+:30]([O-:32])=[O:31])[CH:28]=[CH:27][CH:26]=2)[CH2:19][N:9]1[CH:10]1[CH2:15][CH2:14][C:13](=[O:16])[NH:12][C:11]1=[O:17] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
140.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1C(NC(CC1)=O)=O
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
186 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
[Compound]
|
Name
|
solvent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
52.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by distillation at 50-60° C. under reduced pressure (100 mbar)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (1000 ml) was added to the residual mixture at 50-55° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour at this temperature
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resultant solid product was cooled to 25-30° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with water (500 ml) at 50-55° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled at ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered again
|
WASH
|
Type
|
WASH
|
|
Details
|
Finally the solid was washed with methanol (500 ml) at 50-55° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled at 25-30° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtered solid product was dried at 50-55° C. under low pressure (200 mmHg) for 4 hours
|
|
Duration
|
4 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1N(CC2=C(C=CC=C12)[N+](=O)[O-])C1C(NC(CC1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
